Application Summary: PF-4191834 is a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain . It is an orally active inhibitor of the 5-LOX . The 5-LOX pathway plays an important role in the pathophysiology of asthma and other inflammatory diseases .
Methods of Application and Experimental Procedures: In vitro and in vivo assays were developed for the evaluation of this novel 5-LOX inhibitor using conditions of maximal enzyme activity . PF-4191834 exhibits good potency in enzyme- and cell-based assays, as well as in a rat model of acute inflammation .
Results and Outcomes: Enzyme assay results indicate that PF-4191834 is a potent 5-LOX inhibitor, with an IC50 = 229 ± 20 nM . It demonstrated ∼300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes . In addition, PF-4191834 inhibits 5-LOX in human blood cells, with an IC80 = 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .